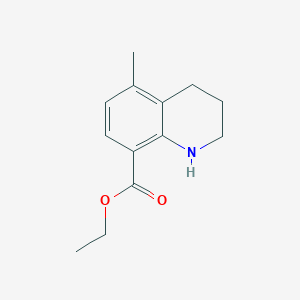

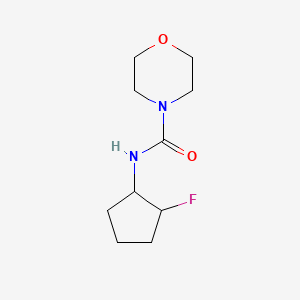

![molecular formula C10H7F3N2O B2355702 3-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole CAS No. 474707-71-6](/img/structure/B2355702.png)

3-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole (TFMPP) is a heterocyclic compound belonging to the pyrazole family. It is an organic compound that is widely used in the synthesis of various pharmaceuticals and agrochemicals. It is also employed in the synthesis of other organic compounds, such as dyes, catalysts, and other materials. TFMPP is an important compound in the field of medicinal chemistry, as it is used to synthesize various drugs and other molecules. This compound has been extensively studied and its properties are well-known.

Scientific Research Applications

Synthesis and Derivative Formation

3-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole serves as an essential precursor in synthesizing a variety of biologically active compounds. The compound has been utilized in the synthesis of novel derivatives with potential biological activities. For instance, Liu, Xu, and Xiong (2017) synthesized three novel 3-phenyl-1H-pyrazole derivatives, emphasizing their role in the design of small molecule inhibitors crucial in cancer research. Their work also highlighted the significance of optimizing the synthesis methods for these derivatives to make them more suitable for industrial production (Liu, Xu, & Xiong, 2017).

Medicinal Chemistry and Biological Applications

Pyrazoles, including compounds like this compound, have found extensive applications in medicinal chemistry. They are known for their use in agrochemical industries as pesticides and have roles in anti-inflammatory medications and antitumor drugs. For instance, Lam, Park, and Sloop (2022) synthesized a trifluoromethylated indenopyrazole with potential medicinal properties, indicating the broad applicability of such compounds in the development of new drugs (Lam, Park, & Sloop, 2022).

Advanced Material Synthesis

The compound is also significant in material sciences, especially in the synthesis of advanced materials with unique properties. For example, Yang et al. (2005) synthesized heteroleptic Ir(III) metal complexes bearing N-phenyl-substituted pyrazoles, which displayed highly efficient, room-temperature blue phosphorescence. This research shows the compound's potential in developing new materials for optoelectronic applications (Yang et al., 2005).

Mechanism of Action

Mode of Action

It’s suggested that the trifluoromethoxy group in the compound might play a role in its interaction with its targets . .

Biochemical Pathways

Some related compounds have been found to influence the soluble epoxide hydrolase pathway , but it’s unclear if this compound has the same effect

Result of Action

Some related compounds have shown anti-inflammatory effects , but it’s unclear if this compound has similar effects. More research is needed to describe the specific molecular and cellular effects of this compound’s action.

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .

Properties

IUPAC Name |

5-[4-(trifluoromethoxy)phenyl]-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-3-1-7(2-4-8)9-5-6-14-15-9/h1-6H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNMLMRUGSDQJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NN2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

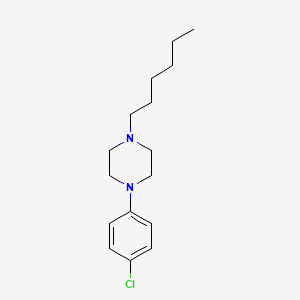

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2355623.png)

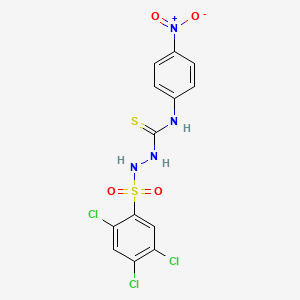

![4-chloro-N-[4-(dimethylamino)phenyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2355625.png)

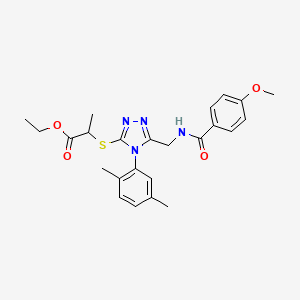

![1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione](/img/structure/B2355630.png)

![Methyl 2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}acetate](/img/structure/B2355631.png)

![3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2355634.png)

![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2355636.png)

![N-[1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2355641.png)